4-(dimethyl-1,3-oxazol-2-yl)piperidine
Description
4-(Dimethyl-1,3-oxazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a dimethylated 1,3-oxazole moiety. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, is modified with two methyl groups, likely enhancing lipophilicity and influencing electronic properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4,5-dimethyl-2-piperidin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C10H16N2O/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3 |
InChI Key |
HRKIGPGSMJSWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
α-Amino Ketone Preparation
A β-ketoamide precursor is synthesized by reacting 4-piperidinecarboxylic acid chloride with N-methylacetamide in the presence of triethylamine.
Reaction Scheme:
Cyclization to Oxazole
The β-ketoamide undergoes cyclodehydration using POCl₃ or H₂SO₄ to form the oxazole ring.
Reaction Scheme:
Key Data:
Cross-Coupling of Pre-Formed Oxazole with Piperidine
Synthesis of 2-Bromo-4,5-dimethyloxazole
4,5-Dimethyloxazole is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 2-bromo-4,5-dimethyloxazole .
Reaction Conditions:
Buchwald-Hartwig Amination
The brominated oxazole is coupled with 4-piperidineboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and XPhos ligand.
Reaction Scheme:
Optimization:
Comparative Analysis of Methods
Characterization Data
-
¹H NMR (CDCl₃) : δ 1.35 (s, 6H, 4,5-CH₃), 2.85–3.10 (m, 4H, piperidine), 6.45 (s, 1H, oxazole-H).
-
MS (ESI) : m/z 181.1 [M+H]⁺.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Dimethyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-(Dimethyl-1,3-oxazol-2-yl)piperidine serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in medicinal chemistry where it can be modified to create derivatives with enhanced biological activity.
Synthetic Routes
The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include iodocyclization of O-alkenyl imidates derived from specific imidazolidinones. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity during industrial production.
Biological Applications
Biological Pathway Studies
The compound is employed in biological research to study enzyme interactions and metabolic pathways. Its oxazole moiety allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes.
Prolyl Oligopeptidase Inhibition
Recent studies have highlighted its role as a nonpeptidic inhibitor of prolyl oligopeptidase (PREP), a serine protease involved in neurodegenerative diseases. Compounds derived from this compound have shown efficacy in modulating protein-protein interactions related to neurodegeneration, such as reducing α-synuclein aggregation in models of Parkinson's disease .
Industrial Applications
Material Production
In the industrial sector, this compound is used to produce materials with specific properties, including polymers and coatings. Its unique substitution pattern imparts distinct chemical and physical properties that are advantageous for developing specialized materials.
Case Study 1: Neurodegenerative Disease Research
In a study investigating the effects of PREP inhibitors on neurodegenerative diseases, this compound derivatives were assessed for their ability to reduce reactive oxygen species production and modulate α-synuclein dynamics. Results indicated that these compounds could restore motor functions in transgenic mouse models, demonstrating their potential therapeutic applications .
Case Study 2: Synthesis of Isoxazole Derivatives
Research focused on modifying natural alkaloids with isoxazole derivatives has shown that incorporating this compound enhances biological activity. The synthesized derivatives exhibited promising results in terms of physiological activity, paving the way for further exploration in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-(dimethyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-(dimethyl-1,3-oxazol-2-yl)piperidine with related heterocyclic piperidine derivatives, focusing on structural features, synthetic routes, and biological activities.
Table 1: Comparative Analysis of Piperidine-Based Heterocycles
*Calculated based on formula C10H17N2O.
Key Observations:
Structural Diversity: Substituents on the heterocyclic ring (e.g., dimethyl, fluorophenyl, isobutyl) significantly alter molecular weight and lipophilicity. For instance, the fluorophenyl derivative (319.21 g/mol) is ~76% heavier than the dimethyl-oxazole analog, impacting solubility and bioavailability .
Synthetic Routes :
- Mannich reactions and Pd/C-mediated reductions are common for piperidine functionalization (e.g., formation of 4-(piperidin-1-yl)aniline intermediates) .
- Fluorinated analogs (e.g., 4-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]piperidine) require cross-coupling steps (e.g., Suzuki reactions), increasing synthetic complexity compared to alkyl-substituted variants .
Biological Activity: Fluorobenzoyl-piperidine derivatives exhibit nanomolar affinity for serotonin receptors (5-HT2A), whereas dimethyl-oxazole analogs may prioritize metabolic stability over receptor specificity . Hydroxyl-rich derivatives (e.g., 1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol) are prioritized in fragment-based drug discovery due to their polarity and compatibility with enzyme active sites .
Q & A
Q. Example protocol :
React piperidine-4-carboxylic acid derivatives with dimethyloxazole precursors in DCM.
Use a Schlenk line for inert conditions to prevent oxidation.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Comprehensive characterization involves multi-modal analysis:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₇N₂O) with <2 ppm error .
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and polymorphic forms .
- HPLC-PDA : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases .
How can computational methods predict the reactivity and stability of this compound in novel reactions?
Answer:
Quantum chemical calculations (e.g., DFT) and cheminformatics tools enable predictive modeling:
- Reaction Path Search : Tools like GRRM or Gaussian simulate transition states to identify low-energy pathways for oxazole-piperidine coupling .
- Molecular Dynamics (MD) : Predict solubility and stability in biological matrices by simulating solvation effects .
- ICReDD Workflow : Combines computational predictions with experimental validation to prioritize reaction conditions (e.g., solvent, catalyst) .
Case Study :
A DFT study of oxazole derivatives revealed that electron-withdrawing groups on piperidine increase ring strain, reducing stability. Experimental validation confirmed 10–15% yield improvement when using electron-neutral substituents .
How should researchers address contradictions in spectroscopic data or biological activity profiles of this compound derivatives?
Answer:
Data discrepancies often arise from impurities, polymorphs, or assay variability. Mitigation strategies include:
- Polymorph Screening : Use XRD and DSC to identify crystalline forms affecting solubility and bioactivity .
- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., hydrolyzed oxazole derivatives) that skew bioassays .
- Dose-Response Reproducibility : Validate biological assays (e.g., IC₅₀) across multiple cell lines and replicates .
Example : A study found conflicting cytotoxicity data (IC₅₀ = 5 µM vs. 20 µM) due to polymorphic Form A (active) vs. Form B (inactive). XRD confirmed structural differences in piperidine ring conformation .
What strategies guide the design of this compound analogs for structure-activity relationship (SAR) studies?
Answer:
SAR-driven design focuses on modifying key substituents:
- Piperidine Substitutions : Introduce methyl or fluorine at C4 to enhance metabolic stability .
- Oxazole Modifications : Replace dimethyl groups with thioethers or halogens to modulate lipophilicity (logP 1.5–2.5) .
- Bioisosteres : Replace oxazole with 1,2,4-triazole to improve target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
